4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
4-((9H-Xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 4-fluorophenyl carboxamide group and a xanthene carboxamidomethyl moiety. This compound is hypothesized to exhibit pharmacological activity in central nervous system (CNS) or oncology targets due to structural similarities with known bioactive piperidine derivatives .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c28-19-9-11-20(12-10-19)30-27(33)31-15-13-18(14-16-31)17-29-26(32)25-21-5-1-3-7-23(21)34-24-8-4-2-6-22(24)25/h1-12,18,25H,13-17H2,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPGVQHHWGVDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The xanthene derivative is then converted to its carboxylic acid form, which is subsequently reacted with an amine to form the carboxamide linkage.
Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives, and functionalized to introduce the fluorophenyl group.
Coupling Reaction: The final step involves coupling the xanthene carboxamide with the fluorophenyl piperidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of the xanthene core.
Reduction: Amines derived from the reduction of carboxamide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of xanthene derivatives and their interactions with various reagents.
Biology
Biologically, 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is investigated for its potential as a fluorescent probe due to the inherent fluorescence of the xanthene core. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or cancer.
Industry
Industrially, the compound’s fluorescent properties can be harnessed in the development of dyes and sensors. Its stability and reactivity also make it a candidate for use in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The xanthene core can intercalate with DNA, while the piperidine moiety can interact with protein targets, potentially inhibiting their function. The fluorophenyl group enhances binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., ) are more lipophilic and better suited for CNS penetration compared to piperazine-based compounds (e.g., ), which exhibit higher polarity due to the additional nitrogen atom. The target compound’s piperidine core may favor blood-brain barrier permeability .
- Substituent Effects: The 4-fluorophenyl group in the target compound and derivatives enhances metabolic stability via reduced CYP450-mediated oxidation.
Xanthene Modifications
Physicochemical Properties
- Molecular Weight : Compounds exceeding 500 Da (e.g., and ) may face challenges in oral absorption. The target compound’s estimated molecular weight (~494.5) approaches this threshold, necessitating formulation optimization .
- ’s compound (logP 3.02) balances lipophilicity and solubility better .
Pharmacological Implications
- Target Selectivity : The 4-fluorophenyl group may enhance binding to serotonin or dopamine receptors, as seen in related psychotropic agents . Piperidine derivatives with fluorinated aryl groups are common in antipsychotic and analgesic drugs.
- Sulfonyl vs. Carboxamide : The sulfonyl group in improves aqueous solubility but may reduce cell permeability, whereas the carboxamide in the target compound supports hydrogen bonding with biological targets .
Biological Activity
The compound 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a xanthene core linked to a piperidine ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Xanthene Core : Known for its fluorescence, which may be exploited in imaging applications.
- Piperidine Ring : Potential interactions with various biological targets.
- Fluorophenyl Group : Enhances binding affinity through hydrophobic interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
-
Target Interactions :
- The xanthene moiety may intercalate with DNA, potentially affecting gene expression.
- The piperidine segment can interact with protein targets, inhibiting their function.
-
Biochemical Pathways :
- It is hypothesized that the compound disrupts critical signaling pathways involved in cell proliferation and apoptosis.
-
Pharmacodynamics :
- The binding affinity of the compound is enhanced by the presence of the fluorophenyl group, which facilitates stronger interactions with target proteins.
Antitumor Activity
Recent studies have indicated that derivatives of xanthene compounds exhibit significant antitumor properties. For instance, compounds similar to 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide have demonstrated:
- Inhibition of Cancer Cell Proliferation : IC50 values in various cancer cell lines suggest potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.92 |
| MCF7 | 8.26 |
| A549 | 8.99 |
Mechanistic Insights
Studies have shown that similar compounds induce apoptosis in cancer cells by arresting the cell cycle at specific phases and altering pro-apoptotic protein levels. The following mechanisms have been observed:
- Cell Cycle Arrest : Induces S-phase arrest leading to apoptosis.
- Mitochondrial Dysfunction : Alters mitochondrial membrane potential, activating caspase pathways.
Pharmacokinetics
The pharmacokinetic profile of 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide suggests favorable absorption and distribution characteristics:
- Bioavailability : Preliminary data indicate good bioavailability due to its structural properties.
- Metabolism and Excretion : Further studies are required to elucidate metabolic pathways and excretion routes.
Case Studies and Research Findings
Several studies have explored the biological activity of xanthene derivatives:
- Antioxidant Activity : Compounds have shown promising results in scavenging free radicals, which contributes to their potential in treating oxidative stress-related diseases.
- Enzyme Inhibition Studies : Molecular docking studies reveal that these compounds can inhibit key enzymes involved in cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis of carboxamide derivatives typically involves condensation reactions between activated carboxylic acids (e.g., xanthene-9-carboxylic acid) and amines (e.g., 4-fluorophenylpiperidine derivatives). For example, intermediates may be generated via coupling reagents like EDCI/HOBt. Purification often employs mass-directed preparative liquid chromatography (LC) to isolate the target compound with >95% purity, as demonstrated in analogous carboxamide syntheses . Additionally, sodium azide-mediated cyclization (used in triazole carboxamide synthesis) can be adapted for structural analogs .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substitution patterns (e.g., fluorophenyl and xanthene moieties).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching.
- X-ray Crystallography : If crystalline, this provides unambiguous confirmation of stereochemistry and bond connectivity, as seen in related piperidine carboxamide derivatives .
- HPLC-PDA : Assesses purity and detects impurities using photodiode array detection.
Advanced Research Questions
Q. What experimental design strategies optimize the reaction conditions for synthesizing this compound with minimal by-products?
- Methodological Answer : Statistical Design of Experiments (DoE) is critical for optimizing parameters like temperature, solvent polarity, and stoichiometry. For instance, fractional factorial designs can screen variables efficiently, while response surface methodology (RSM) identifies optimal conditions. This approach reduces trial-and-error experimentation and has been validated in chemical reaction optimization . Computational tools, such as quantum chemical reaction path searches, further narrow experimental parameters by predicting transition states and intermediates .
Q. How do in vitro models assess the metabolic stability of this compound, and what enzymes are involved in its metabolism?
- Methodological Answer : Metabolic stability is evaluated using pooled human liver microsomes (HLM) or recombinant cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6). Incubations with NADPH cofactor track parent compound depletion over time via LC-MS/MS. Metabolite identification employs high-resolution tandem MS (HRMS/MS) and synthetic reference standards for structural confirmation. For example, piperidine carboxamide derivatives undergo oxidative dealkylation or hydroxylation, as observed in studies of CP-945,598, a structurally related compound .
Q. What computational methods predict the reactivity and potential intermediates in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations map reaction pathways, identifying energetically favorable intermediates and transition states. Tools like Gaussian or ORCA simulate bond-forming steps (e.g., amide coupling) and steric effects from substituents (e.g., xanthene bulk). Machine learning models trained on reaction databases can also predict feasible synthetic routes and by-products, as demonstrated in the "chemical reaction design and discovery" framework .
Contradictions and Considerations
- Synthetic Challenges : While mass-directed LC ensures high purity, scalability may require alternative methods like column chromatography or recrystallization .
- Metabolic Pathways : Species-specific differences in CYP activity (e.g., human vs. rodent microsomes) necessitate cross-validation in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
